6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C16H13N3O3S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(21)13-8-11(20)10-7-9(2)4-5-12(10)22-13/h3-5,7-8H,1,6H2,2H3,(H,17,18,21) |
InChI Key |
SCIXDHHPEGUELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
Preparation Methods
Chromene Ester Synthesis
Reaction of 6-methyl-2-hydroxyacetophenone with ethyl acetoacetate under Vilsmeier-Haack conditions yields ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate. Using POCl₃/DMF at 0–25°C for 12 hours achieves 70–80% conversion. Critical NMR markers include:
Hydrolysis to Chromene Carboxylic Acid
Saponification of the ester with NaOH/EtOH (reflux, 6 h) or Pinnick oxidation (NaClO₂, sulfamic acid) generates 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in 80–90% yield. The latter method minimizes side reactions, with IR confirming C=O stretch at 1,710 cm⁻¹.
Amidation with 5-(Prop-2-En-1-Ylsulfanyl)-1,3,4-Thiadiazol-2-Amine
Coupling the acid chloride (generated via SOCl₂) with 5-(allylsulfanyl)-1,3,4-thiadiazol-2-amine in acetonitrile/TBTU yields the target compound (60–75% after chromatography). Triethylamine (3 equiv) suppresses HCl byproducts, while TLC (EtOAc/hexane 3:1) monitors completion.
Catalytic One-Pot Methods Using Bismuth Triflate
Bi(OTf)₃ (10 mol%) enables tandem chromene acetal ring-opening and amidation in dioxane/H₂O (10:1) at 80°C:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dioxane/H₂O (10:1) | 95% |
| Temperature | 80°C | <5% degradation |
| Catalyst Loading | 10 mol% Bi(OTf)₃ | 89% conversion |
This method bypasses isolation of intermediates, reducing purification steps. HRMS data show [M+H]⁺ at m/z 373.45 (calc. 373.44).
Microwave-Assisted Thiadiazole Functionalization
Microwave irradiation (150°C, 30 min) accelerates the Ullmann coupling between 6-methylchromone-2-carbonyl chloride and 5-allylsulfanylthiadiazole, achieving 82% yield vs. 58% under conventional heating. Key advantages:
Purification and Characterization
Chromatographic Separation
Flash chromatography (SiO₂, EtOAc/hexane 1:4 → 1:1) removes:
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) :
-
δ 8.21 (s, 1H, chromene H-3)
-
δ 5.95 (m, 1H, allyl CH)
-
-
¹³C NMR :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step | 60–75 | >99 | Pilot-scale |
| Bi(OTf)₃ Catalyzed | 85–95 | 98 | Lab-scale |
| Microwave | 82 | 97 | Microscale |
The Bi(OTf)₃ route offers superior yield but requires rigorous moisture control. Industrial applications favor the multi-step approach for reproducibility.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the chromene core can produce alcohols .
Scientific Research Applications
6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes such as DNA replication .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives based on the 1,3,4-thiadiazole scaffold and chromene/acetamide cores. Key analogues include:
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Thioether groups (e.g., methylthio in 5f) generally enhance lipophilicity, while chlorobenzyl (5e) may improve thermal stability .
Core Structure: Chromene carboxamides (target, ) exhibit extended conjugation compared to phenoxy acetamides (), which could influence UV absorption and electronic properties. Substituents on the chromene ring (6-methyl in target vs. 7,8-dimethyl in ) alter steric and electronic profiles .
Physical Properties: Melting points for phenoxy acetamide derivatives () range from 132–170°C, influenced by substituent bulk and polarity. The target’s chromene core may elevate its melting point relative to acetamide analogues, but data are unavailable .
Biological Activity
The compound 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a member of the chromene class of compounds, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biological targets and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₃N₃O₂S
- Molecular Weight : 299.34 g/mol
- Key Functional Groups :
- Chromene moiety
- Thiadiazole ring
- Carboxamide group
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas of interest:
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
In these studies, the compound was compared against standard chemotherapeutics such as doxorubicin and taxol, showing significant antiproliferative effects.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on several key enzymes involved in cancer progression and other diseases:
These findings suggest that the compound may serve as a multi-targeted agent, potentially useful in combination therapies.
Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays. It has shown considerable free radical scavenging activity, which may contribute to its protective effects in cellular systems.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. Further investigations are required to elucidate its mechanism of action and spectrum of activity.
Case Studies and Experimental Findings
A notable study conducted by Bouattour et al. (2020) focused on the synthesis and biological evaluation of related chromene derivatives. Their results indicated that modifications to the chromene structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells .
Another investigation explored the structure-activity relationship (SAR) of similar compounds and found that specific substitutions on the thiadiazole ring significantly impacted both enzyme inhibition and cytotoxicity profiles .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step protocols. Key steps include:
- Thiadiazole-thiol intermediate preparation : React 5-amino-1,3,4-thiadiazole-2-thiol with allyl bromide under basic conditions (e.g., KOH in ethanol) to introduce the prop-2-en-1-ylsulfanyl group .
- Chromene-carboxylic acid coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the chromene-2-carboxylic acid moiety with the thiadiazole amine .
- Purification : Recrystallize from ethanol/water (4:1) or DMF to achieve >70% yield. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Higher solubility of intermediates |
| Temperature | Reflux (78°C) | Accelerates cyclization |
| Catalyst | None required | Avoids side reactions |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- NMR :
- ¹H-NMR : Confirm allyl sulfanyl protons (δ 3.3–3.5 ppm, multiplet) and chromene methyl group (δ 2.1 ppm, singlet) .
- ¹³C-NMR : Detect carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole and chromene moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Impurity Check : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) .
- Deuterated Solvents : Ensure solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) do not overlap with target signals .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility (e.g., allyl group rotation) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure .
Q. What structure-activity relationships (SAR) govern this compound’s biological activity?
Methodological Answer: Key structural determinants include:
- Thiadiazole ring : Essential for antimicrobial activity; substitution at position 5 modulates potency .
- Allyl sulfanyl group : Enhances membrane permeability due to lipophilicity (logP ~2.8) .
- Chromene carbonyl : Critical for hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. Table 2: Bioactivity of Structural Analogues
| Derivative | Structural Modification | Activity (IC₅₀, μM) |
|---|---|---|
| A | Thiadiazole → oxadiazole | Antimicrobial: 12.5 |
| B | Allyl → methyl sulfanyl | Anticancer: >50 |
| C | Chromene → coumarin | No activity |
| Data adapted from |
Q. How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The chromene carbonyl forms H-bonds with Lys721 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the allyl-thiadiazole moiety in hydrophobic pockets .
- QSAR Models : Correlate logP and polar surface area (PSA) with antibacterial EC₅₀ values (R² > 0.85) .
Q. What strategies address conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use CLSI guidelines for MIC determinations; control for solvent effects (e.g., DMSO ≤1%) .
- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation (t₁/₂ > 60 min) .
- Target Validation : CRISPR knockouts to confirm on-target effects (e.g., folate pathway genes) .
Q. How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute allyl sulfanyl with cyclopropyl sulfanyl to reduce metabolic oxidation .
- Prodrug Strategies : Introduce ester moieties on the chromene ring for enhanced solubility (e.g., phosphate esters) .
- PEGylation : Attach polyethylene glycol to the carboxamide to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
